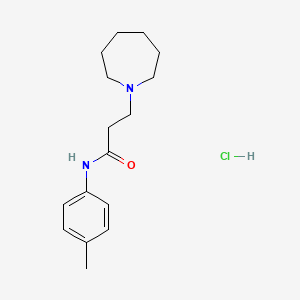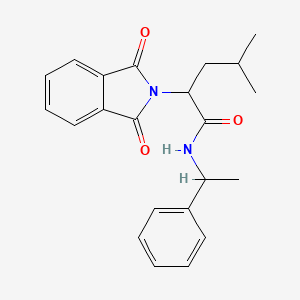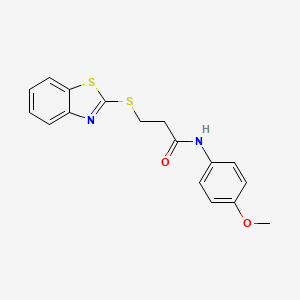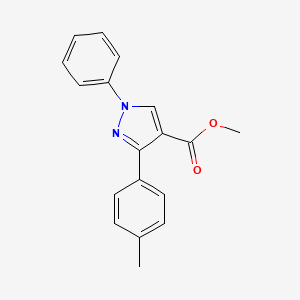
3-(1-azepanyl)-N-(4-methylphenyl)propanamide hydrochloride
Übersicht
Beschreibung
3-(1-azepanyl)-N-(4-methylphenyl)propanamide hydrochloride, also known as AZ-1175, is a chemical compound that belongs to the class of amides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-(1-azepanyl)-N-(4-methylphenyl)propanamide hydrochloride has shown potential therapeutic applications in various scientific research studies. One of the prominent applications of this compound is its use as a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that regulate various physiological functions such as pain, appetite, and mood. Inhibition of FAAH can increase the levels of endocannabinoids, resulting in potential therapeutic effects. This compound has also shown potential as an analgesic, anti-inflammatory, and anxiolytic agent in preclinical studies.
Wirkmechanismus
3-(1-azepanyl)-N-(4-methylphenyl)propanamide hydrochloride acts as a selective inhibitor of FAAH by binding to the active site of the enzyme. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels. The increased levels of endocannabinoids can activate cannabinoid receptors in the body, resulting in potential therapeutic effects such as pain relief, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. Inhibition of FAAH by this compound can increase the levels of endocannabinoids, leading to potential therapeutic effects such as pain relief, anti-inflammatory effects, and anxiolytic effects. This compound has also been shown to have potential neuroprotective effects by increasing the levels of endocannabinoids, which can protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1-azepanyl)-N-(4-methylphenyl)propanamide hydrochloride in lab experiments is its selectivity for FAAH inhibition. This selectivity can reduce the potential for off-target effects and increase the specificity of the results obtained. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and limit its use in certain experimental setups.
Zukünftige Richtungen
There are various future directions for the research and development of 3-(1-azepanyl)-N-(4-methylphenyl)propanamide hydrochloride. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of this compound in various disease models such as chronic pain, inflammation, and anxiety. Additionally, the development of new analogs of this compound with improved solubility and selectivity for FAAH inhibition can also be a potential future direction.
Eigenschaften
IUPAC Name |
3-(azepan-1-yl)-N-(4-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-14-6-8-15(9-7-14)17-16(19)10-13-18-11-4-2-3-5-12-18;/h6-9H,2-5,10-13H2,1H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPNQHNGYKWYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B3946129.png)

![3-amino-N-(2-furylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride](/img/structure/B3946145.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3946150.png)
![N-benzyl-5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3946156.png)
![8-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3946183.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B3946184.png)

![2-(4-nitrophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B3946202.png)


![5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3946223.png)

